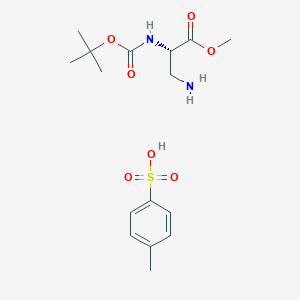

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

CAS No.:

Cat. No.: VC13758715

Molecular Formula: C16H26N2O7S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H26N2O7S |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |

| Standard InChI Key | QDBBALAKEQEUQA-RGMNGODLSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate tosylate has the molecular formula C₁₆H₂₆N₂O₇S and a molecular weight of 390.45 g/mol . The structure comprises three functional components:

-

Boc-protected α-amino group: The tert-butoxycarbonyl group shields the primary amine from undesired reactions during peptide elongation .

-

Methyl ester: The esterification of the carboxylic acid enhances solubility in organic solvents and prevents premature cyclization .

-

Tosylate counterion: The p-toluenesulfonate anion improves crystallinity and stabilizes the protonated amine, facilitating purification and storage .

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of this compound typically proceeds in three stages:

-

Amino Protection: L-alanine’s α-amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium .

-

Esterification: The carboxylic acid is converted to a methyl ester via methanol under acidic or Mitsunobu conditions .

-

Salt Formation: The free base is treated with p-toluenesulfonic acid to yield the tosylate salt, which is isolated via crystallization .

Critical Reaction Considerations

-

Stereochemical Integrity: The use of L-alanine ensures the (S)-configuration is retained, which is vital for biological activity in downstream peptides .

-

Counterion Selection: Tosylate offers advantages over hydrochloride salts in non-polar reaction environments due to its lower hygroscopicity .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a protected diaminopropionic acid (Dap) building block, enabling the controlled incorporation of amino groups at specific positions in peptide chains. Key applications include:

-

Branching Points: Introducing side-chain amines for constructing dendrimers or branched peptides .

-

Post-Translational Modifications: Facilitating the addition of phosphorylated or glycosylated groups via exposed amines .

Pharmaceutical Intermediates

The tosylate salt’s stability makes it preferable for synthesizing:

-

Antimicrobial Peptides: Enhancing solubility during solid-phase synthesis .

-

Targeted Drug Conjugates: Serving as a linker for attaching cytotoxic agents to antibodies .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, a trait leveraged in SPPS .

-

Stability: The Boc group is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling orthogonal deprotection .

Table 2: Comparative Analysis of Tosylate vs. Hydrochloride Salts

| Property | Tosylate Salt | Hydrochloride Salt |

|---|---|---|

| Molecular Weight | 390.45 g/mol | 254.71 g/mol |

| Hygroscopicity | Low | High |

| Crystallinity | High | Moderate |

| Preferred Solvent | DMF/DMSO | Methanol/Water |

Research Advancements

Novel Methodologies

Recent studies highlight its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume